molecular formula C6H7FN2O2 B3003075 1-(2-Fluoroethyl)-1H-imidazole-5-carboxylic acid CAS No. 1781658-25-0

1-(2-Fluoroethyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B3003075
CAS No.: 1781658-25-0
M. Wt: 158.132
InChI Key: LMBRMUVAZNEYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoroethyl)-1H-imidazole-5-carboxylic acid is a fluorinated organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluoroethyl group attached to the imidazole ring, which imparts unique chemical and biological properties. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, making it a versatile scaffold in medicinal chemistry and other scientific fields.

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)-1H-imidazole-5-carboxylic acid typically involves the introduction of the fluoroethyl group to the imidazole ring. One common method is the nucleophilic substitution reaction, where a suitable imidazole precursor is reacted with a fluoroethylating agent under controlled conditions. For example, the reaction of 1H-imidazole-5-carboxylic acid with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate can yield the desired product .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of microreactors. These methods can enhance the yield and purity of the compound while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

1-(2-Fluoroethyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the carboxylic acid group to an alcohol.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield imidazole N-oxides, while reduction can produce imidazole alcohol derivatives.

Scientific Research Applications

1-(2-Fluoroethyl)-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their catalytic activity. Additionally, the fluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

The compound’s effects are mediated through various pathways, including the inhibition of cytochrome P450 enzymes and the disruption of cell membrane integrity in microorganisms. These actions contribute to its potential as an antimicrobial and antifungal agent .

Comparison with Similar Compounds

1-(2-Fluoroethyl)-1H-imidazole-5-carboxylic acid can be compared with other fluorinated imidazole derivatives, such as:

    1-(2-Fluoroethyl)-1H-imidazole-4-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at the 4-position of the imidazole ring.

    1-(2-Fluoroethyl)-1H-imidazole-2-carboxylic acid: Another positional isomer with the carboxylic acid group at the 2-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological interactions. Its combination of a fluoroethyl group and an imidazole ring makes it a versatile and valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

3-(2-fluoroethyl)imidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2/c7-1-2-9-4-8-3-5(9)6(10)11/h3-4H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBRMUVAZNEYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=N1)CCF)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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